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molecular formula C7H8N2S2 B8556850 4-(2-Thienyl)-2-imidazolidinethione

4-(2-Thienyl)-2-imidazolidinethione

Cat. No. B8556850
M. Wt: 184.3 g/mol
InChI Key: PHJJIRPLWOVQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115748B2

Procedure details

. . A solution of 140 mg (1.0 mmol) of 2-thienyl-1,2-diaminoethane and allyl isothiocyanate (99 mg, 1 mmol) in bromobenzene (5 mL) was heated for 40 min and allowed to cool to room temperature and then cooled to −5° C. The title compound (160 mg, 83% yield) was obtained upon filtration and washing with hexane.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH2:9])[CH2:7][NH2:8].C(N=[C:14]=[S:15])C=C>BrC1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[CH2:7][NH:8][C:14](=[S:15])[NH:9]1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
S1C(=CC=C1)C(CN)N
Name
Quantity
99 mg
Type
reactant
Smiles
C(C=C)N=C=S
Name
Quantity
5 mL
Type
solvent
Smiles
BrC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1NC(NC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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